5-Acetamino-2-indolecarboxaldehyde
Description
5-Acetamino-2-indolecarboxaldehyde is a substituted indole derivative characterized by an acetamido (-NHCOCH₃) group at the 5-position and a formyl (-CHO) group at the 2-position of the indole ring. The acetamido substituent introduces both steric bulk and electronic effects, distinguishing it from simpler hydroxy or alkoxy derivatives.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(2-formyl-1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c1-7(15)12-9-2-3-11-8(4-9)5-10(6-14)13-11/h2-6,13H,1H3,(H,12,15) |
InChI Key |
JVMNTOYGVODZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Regioselectivity
The position of substituents on the indole ring critically influences regioselectivity during synthesis. For example, cyclization of azidocinnamate esters with substituents at the 3-position (e.g., 3-hydroxybenzaldehyde derivatives) yields regioisomeric indoles (5- vs. 7-substituted) in ratios dependent on substitution patterns .
- 5-Substituted Indoles : Compounds like 5-hydroxy-1H-indole-2-carboxylic acid (10) are synthesized via cyclization of 3-hydroxy-substituted precursors. The 5-position is favored in such cases, but competing N-alkylation can occur during functionalization (e.g., benzylation attempts led to N,O-dibenzylated byproducts) .
- 7-Substituted Indoles : Analogous methoxy-substituted tryptamines (e.g., 7-methoxytryptamine) highlight the impact of substituent position on biological activity, though these lack the acetamido and aldehyde functionalities .
Key Insight: The 5-acetamino group in 5-Acetamino-2-indolecarboxaldehyde likely directs reactivity to specific ring positions during further derivatization, contrasting with 7-substituted analogs where steric hindrance or electronic effects may dominate.
Substituent Electronic and Steric Effects
- Acetamido (-NHCOCH₃) vs. This could alter reactivity in electrophilic substitution or metal-catalyzed coupling reactions. Steric bulk from the acetamido group may hinder reactions at the 5-position, whereas smaller substituents (e.g., methoxy in 5-methoxytryptamine ) permit easier access for further functionalization.
- Formyl (-CHO) vs. Carboxylic Acid (-COOH): The aldehyde group in this compound offers distinct reactivity (e.g., nucleophilic addition or condensation) compared to carboxylic acid derivatives (e.g., 5-hydroxy-1H-indole-2-carboxylic acid (10)), which are prone to esterification or decarboxylation .
Physicochemical Properties
Note: Direct data on this compound’s melting point, solubility, or stability are unavailable in the provided evidence; inferences are drawn from structural analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Acetamino-2-indolecarboxaldehyde, and what methodological considerations are critical?
- Answer : Synthesis typically involves functionalizing the indole core. For example:
- Step 1 : Start with indole-2-carboxaldehyde derivatives (e.g., indole-5-carboxylic acid, CAS 1670-81-1 ).
- Step 2 : Introduce the acetamino group via nucleophilic substitution or coupling reactions (e.g., using acetic anhydride or carbodiimide-mediated amidation) .
- Step 3 : Purify intermediates via column chromatography or recrystallization (melting points for indole derivatives range 140–259°C, as seen in analogs ).
- Key Considerations : Monitor reaction progress with TLC or HPLC, and validate purity via melting point analysis or NMR .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (similar precautions for indole-3-carboxaldehyde, which requires -20°C storage ).
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician with the SDS .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization of this compound derivatives?
- Answer :
- Cross-Validation : Combine H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., as demonstrated for ethyl 5-carbamoyl-1H-indole-2-carboxylate, PDB ID 4UM ).
- Case Study : If NMR signals overlap, use 2D techniques (COSY, HSQC) or compare with literature data for analogous indole derivatives (e.g., 5-Fluoroindoline-2-carboxylic acid ).
Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?
- Answer :
- Catalysis : Use palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for indole functionalization ).
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, as seen in indole-2-carboxylic acid ethyl ester synthesis .
- Table : Yield Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Temperature | 80–100°C | |
| Reaction Time | 12–24 hours | |
| Catalyst Loading | 5 mol% Pd(PPh) |
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Answer :
- Stability Assays :
Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C.
Monitor degradation via HPLC at 0, 24, 48, and 72 hours (method adapted from indolecarboxylic acid stability studies ).
- Data Interpretation : Use Arrhenius plots to predict shelf life and identify degradation products via LC-MS .
Data Analysis & Reproducibility
Q. What statistical methods are appropriate for analyzing biological activity data of this compound analogs?
- Answer :
- Dose-Response Curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC values.
- Error Analysis : Report standard deviation (SD) or standard error of the mean (SEM) for triplicate experiments .
- Contradiction Management : If results conflict with prior studies, perform power analysis to ensure sample adequacy and validate assay conditions .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Answer :
- Detailed Protocols : Specify exact reagent grades (e.g., >98% purity for indole intermediates ).
- Critical Parameters : Document inert atmosphere requirements (N/Ar) and moisture-sensitive steps .
- Collaborative Validation : Share synthetic intermediates for cross-lab NMR comparison (as per CAS Common Chemistry guidelines ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
